molecular formula C7H22Cl3N3 B3321162 Spermidine-(butyl-13C4) trihydrochloride CAS No. 1313734-84-7

Spermidine-(butyl-13C4) trihydrochloride

Cat. No.: B3321162
CAS No.: 1313734-84-7
M. Wt: 258.60 g/mol
InChI Key: LCNBIHVSOPXFMR-GOOBRNBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spermidine-(butyl-13C4) trihydrochloride is a stable isotope-labeled compound with the molecular formula NH2(CH2)3NH(13CH2)4NH2 • 3HCl. It is a derivative of spermidine, a polyamine involved in cellular metabolism. The compound is used in various scientific research applications due to its unique properties, including its ability to be tracked in biological systems.

Mechanism of Action

Target of Action

Spermidine-(butyl-13C4) trihydrochloride primarily targets the Beta-1 adrenergic receptor , Beta-2 adrenergic receptor , Thioredoxin reductase 1, cytoplasmic , Gentamicin 3’-acetyltransferase , and Spermidine/putrescine-binding periplasmic protein . These targets play crucial roles in various biological processes, including the regulation of heart rate, smooth muscle relaxation, and cellular redox balance.

Mode of Action

The compound interacts with its targets by binding to them, which can lead to changes in their activity. For instance, it can inhibit or enhance the activity of these targets, leading to downstream effects on cellular processes .

Biochemical Pathways

This compound is involved in several biochemical pathways, including Cystathionine beta-Synthase Deficiency Disease , Methionine Metabolism , Methionine Adenosyltransferase Deficiency Disease , Spermidine and Spermine Biosynthesis , and S-Adenosylhomocysteine (SAH) Hydrolase Deficiency Disease . These pathways are crucial for various biological functions, including amino acid metabolism and polyamine biosynthesis.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it interacts with. For example, by interacting with adrenergic receptors, it can influence heart rate and smooth muscle relaxation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spermidine-(butyl-13C4) trihydrochloride involves the incorporation of carbon-13 isotopes into the butyl chain of spermidine. The general synthetic route includes:

    Starting Material: The synthesis begins with the preparation of 1,4-diaminobutane labeled with carbon-13.

    Intermediate Formation: The labeled 1,4-diaminobutane is then reacted with 3-aminopropylamine to form the spermidine backbone.

    Final Product: The resulting spermidine-(butyl-13C4) is then converted to its trihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of labeled 1,4-diaminobutane.

    Purification: The intermediate compounds are purified using techniques such as crystallization and chromatography.

    Final Conversion: The purified spermidine-(butyl-13C4) is converted to its trihydrochloride form and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Spermidine-(butyl-13C4) trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the amine groups to corresponding amines.

    Substitution: Nucleophilic substitution reactions can replace the amine groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include:

    Amine Oxides: From oxidation reactions.

    Secondary and Tertiary Amines: From reduction reactions.

    Substituted Spermidine Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Spermidine-(butyl-13C4) trihydrochloride is a stable, isotope-labeled derivative of spermidine, a polyamine involved in cellular metabolism. Due to its unique properties, it's utilized in various scientific research applications, where its ability to be tracked in biological systems is particularly valuable.

Scientific Research Applications

This compound is widely used in scientific research across multiple disciplines:

  • Chemistry It serves as a tracer in mass spectrometry and nuclear magnetic resonance (NMR) studies.
  • Biology It is employed in studies of polyamine metabolism and cellular functions.
  • Medicine It is investigated for its potential role in autophagy and aging-related research.
  • Industry It is utilized in the development of stable isotope-labeled standards for analytical applications.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, which are essential to consider when studying its applications:

  • Oxidation The compound can be oxidized to form corresponding amine oxides. Common oxidizing agents include hydrogen peroxide and peracids. The major product from oxidation reactions is amine oxides.
  • Reduction Reduction reactions can convert the amine groups to corresponding amines. Reducing agents such as lithium aluminum hydride and sodium borohydride are used. The products are secondary and tertiary amines.
  • Substitution Nucleophilic substitution reactions can replace the amine groups with other functional groups. Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions. The major products are substituted spermidine derivatives.

Target and Mode of Action

This compound primarily targets the beta-1 adrenergic receptor, beta-2 adrenergic receptor, thioredoxin reductase 1 (cytoplasmic), Gentamicin 3’-acetyltransferase, and Spermidine/putrescine-binding periplasmic protein. The compound interacts with its targets by binding to them, which can lead to changes in their activity, and can inhibit or enhance the activity of these targets, leading to downstream effects on cellular processes.

Studies

Spermidine has an autophagy-inducing effect that makes it highly interesting for preclinical research . As mechanistic studies have demonstrated, spermidine induces autophagy and mitophagy through various mechanisms . The predominant mechanisms are the inhibition of the lysine acetyltransferase EP300 and the induction of a reactive oxygen species (ROS) burst, which leads to the activation of the Ataxia-telangiectasia mutated (ATM) protein .

Comparison with Similar Compounds

Similar Compounds

    Spermidine-(butyl-d8) trihydrochloride: A deuterium-labeled analog.

    Spermine-(butyl-d8) tetrahydrochloride: Another polyamine with a similar structure but different labeling.

    1,4-Diaminobutane-1,4-13C2: A simpler labeled polyamine.

Uniqueness

Spermidine-(butyl-13C4) trihydrochloride is unique due to its specific carbon-13 labeling, which allows for precise tracking in metabolic studies. Its trihydrochloride form enhances its solubility and stability, making it suitable for various research applications.

Biological Activity

Spermidine-(butyl-13C4) trihydrochloride is a stable isotope-labeled derivative of spermidine, a polyamine that plays significant roles in cellular functions, including cell growth, differentiation, and apoptosis. This article focuses on the biological activity of this compound, highlighting its effects on cellular mechanisms, potential therapeutic applications, and relevant research findings.

Overview of Spermidine

Spermidine is a naturally occurring polyamine involved in various biological processes. It is known for its role in cellular growth and proliferation, regulation of ion channels, and modulation of gene expression. The introduction of stable isotopes like butyl-13C4 enhances the analytical capabilities in studying its metabolic pathways and biological effects.

Spermidine exerts its biological effects through several mechanisms:

  • Mitochondrial Function : Spermidine has been shown to enhance mitochondrial fatty acid oxidation (FAO) by binding to mitochondrial trifunctional protein (MTP), which is crucial for fatty acid metabolism. This binding increases the enzymatic activity of MTP, thereby improving energy production in cells .
  • Antitumor Immunity : Recent studies indicate that spermidine supplementation can enhance the efficacy of immunotherapies, particularly in aged mice. It improves the activation and cytotoxic function of CD8+ T cells, leading to better antitumor responses when combined with PD-1 blockade therapies .
  • Cell Membrane Stability : Spermidine contributes to maintaining cell membrane integrity and stability by influencing lipid composition and enhancing antioxidant enzyme activities. This effect is particularly relevant under stress conditions such as oxidative stress .

Case Studies

  • Antitumor Activity in Mice :
    • A study demonstrated that spermidine supplementation significantly improved the antitumor activity of PD-L1 monoclonal antibody treatment in aged mice. The combination therapy led to an increase in non-exhausted effector CD8+ T cells and enhanced granzyme B expression, indicating heightened cytotoxic potential against tumors .
  • Metabolic Profiling :
    • Comprehensive LC-MS/MS analyses have revealed that spermidine influences various metabolic pathways, including amino acid metabolism and biogenic amines. These studies provide insights into how spermidine's metabolic labeling can be used to trace its biological effects in vivo .
  • Plant Stress Responses :
    • In agricultural research, spermidine has been shown to alleviate abiotic stress in plants, such as drought and salinity. It enhances photosystem II efficiency and increases antioxidant enzyme activities, thereby improving plant resilience .

Table 1: Summary of Biological Activities

ActivityMechanismReference
Enhanced mitochondrial FAOBinding to MTP
Improved antitumor immunityActivation of CD8+ T cells
Increased cell membrane stabilityAntioxidant enzyme activity
Alleviation of plant stressEnhancement of photosystem II

Table 2: Research Findings on Spermidine

Study FocusKey FindingsReference
Antitumor ImmunityIncreased CD8+ T cell activation
Metabolic PathwaysTracing metabolic effects using stable isotopes
Plant Stress ResponsesEnhanced resilience against drought and salinity

Properties

IUPAC Name

N'-(3-aminopropyl)(1,2,3,4-13C4)butane-1,4-diamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19N3.3ClH/c8-4-1-2-6-10-7-3-5-9;;;/h10H,1-9H2;3*1H/i1+1,2+1,4+1,6+1;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNBIHVSOPXFMR-GOOBRNBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCCN)CN.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN)CN[13CH2][13CH2][13CH2][13CH2]N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H22Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746459
Record name N~1~-(3-Aminopropyl)(~13~C_4_)butane-1,4-diamine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313734-84-7
Record name N~1~-(3-Aminopropyl)(~13~C_4_)butane-1,4-diamine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1313734-84-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spermidine-(butyl-13C4) trihydrochloride
Reactant of Route 2
Reactant of Route 2
Spermidine-(butyl-13C4) trihydrochloride
Reactant of Route 3
Reactant of Route 3
Spermidine-(butyl-13C4) trihydrochloride
Reactant of Route 4
Spermidine-(butyl-13C4) trihydrochloride
Reactant of Route 5
Reactant of Route 5
Spermidine-(butyl-13C4) trihydrochloride
Reactant of Route 6
Reactant of Route 6
Spermidine-(butyl-13C4) trihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.